molecular formula C16H15N3O B11854580 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one

5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one

Cat. No.: B11854580
M. Wt: 265.31 g/mol
InChI Key: JTWANDDTDFGVQJ-UHFFFAOYSA-N
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Description

5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is a synthetic isoquinolin-1(2H)-one derivative, a privileged scaffold recognized for its significant value in medicinal chemistry and chemical biology research . The isoquinoline core is a common structural motif in numerous biologically active compounds and natural alkaloids, with documented activities including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a pyridin-2-ylamino substituent, a functional group often employed in the design of kinase-targeting molecules. For instance, analogous compounds featuring pyridinylamino groups have been investigated as potent inhibitors for various kinase targets, such as c-Kit and VEGFR-2, which are critical in oncology research . Furthermore, the isoquinolin-1(2H)-one pharmacophore is a subject of interest in developing novel EZH2 inhibitors, a key epigenetic target . The structural architecture of this compound, combining the isoquinolinone system with a dimethyl pattern and an aminopyridine moiety, suggests potential as a valuable scaffold for probing protein-ligand interactions, particularly through hydrogen bonding and hydrophobic effects . It is suited for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the design of more complex therapeutic candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5,8-dimethyl-6-(pyridin-2-ylamino)-2H-isoquinolin-1-one

InChI

InChI=1S/C16H15N3O/c1-10-9-13(19-14-5-3-4-7-17-14)11(2)12-6-8-18-16(20)15(10)12/h3-9H,1-2H3,(H,17,19)(H,18,20)

InChI Key

JTWANDDTDFGVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)NC=C2)C)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Condensation

A widely reported approach involves the formation of an acid chloride intermediate followed by coupling with a pyridine derivative. In a representative procedure, carboxylic acid precursors are treated with thionyl chloride (SOCl2\text{SOCl}_2) under reflux to generate the corresponding acid chloride . For example, a substituted isoquinolinone carboxylic acid is refluxed with SOCl2\text{SOCl}_2 at 80°C for 3 hours, after which the excess reagent is removed under vacuum. The crude acid chloride is then reacted with 2-(1-methylhydrazinyl)pyridine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0°C in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base . The reaction mixture is stirred overnight at room temperature, followed by aqueous workup and purification via column chromatography on neutral alumina .

Key Considerations :

  • Temperature Control : The exothermic nature of acid chloride formation necessitates careful temperature modulation during SOCl2\text{SOCl}_2 addition.

  • Solvent Choice : CH2Cl2\text{CH}_2\text{Cl}_2 is preferred for its inertness and ability to dissolve both organic and organometallic intermediates.

  • Yield Optimization : Column chromatography with gradients of ethyl acetate and petroleum ether enhances purity .

Multicomponent Ugi-4CR and Copper-Catalyzed Domino Reactions

The ammonia-Ugi four-component reaction (Ugi-4CR) paired with copper-catalyzed cyclization offers a streamlined pathway to isoquinolinone derivatives . In this method, equimolar quantities of an aldehyde, amine, carboxylic acid, and isocyanide undergo Ugi-4CR in methanol at room temperature, yielding a peptoid intermediate. This intermediate is subsequently treated with a copper catalyst (e.g., CuI\text{CuI}) in acetonitrile (CH3CN\text{CH}_3\text{CN}) at 70°C, triggering a domino cyclization-aromatization sequence . For 5,8-dimethyl variants, methyl-substituted aldehydes and amines are employed as building blocks.

Representative Protocol :

  • Ugi-4CR Step :

    • React 2-pyridinamine, 2,5-dimethylbenzaldehyde, cyclohexyl isocyanide, and methyl propiolate in methanol for 24 hours.

    • Isolate the peptoid intermediate via filtration .

  • Copper-Catalyzed Cyclization :

    • Heat the intermediate with CuI\text{CuI} (10 mol%) and Cs2CO3\text{Cs}_2\text{CO}_3 (2.5 equiv.) in CH3CN\text{CH}_3\text{CN} at 70°C for 12 hours.

    • Purify the product by recrystallization from ethanol .

Advantages :

  • Step Economy : Combines bond-forming steps into a single operation.

  • Diversity : Permits modular substitution at the 5, 6, and 8 positions via aldehyde and amine selection .

HBTU-Mediated Amide Coupling and Nitro Reduction

A sequential strategy involving HBTU-mediated coupling and catalytic hydrogenation is documented for analogous isoquinolinylamino pyridines . The protocol begins with nitration of an isoquinoline precursor using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, followed by amide coupling with 2-aminopyridine using OO-benzotriazole-NN-tetramethyluronium-hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) . The nitro group is then reduced to an amine using palladium on carbon (Pd/C\text{Pd/C}) under hydrogen atmosphere.

Detailed Steps :

  • Nitration :

    • Treat 5,8-dimethylisoquinolin-1(2H)-one with fuming HNO3\text{HNO}_3 in H2SO4\text{H}_2\text{SO}_4 at 0°C for 4 hours .

  • Amide Coupling :

    • Combine the nitro intermediate with 2-aminopyridine, HBTU (1.1 equiv.), and DIPEA (3.0 equiv.) in DMF\text{DMF} for 12 hours at room temperature .

  • Nitro Reduction :

    • Stir the coupled product with 10% Pd/C\text{Pd/C} in methanol under H2\text{H}_2 (1 atm) for 2 hours .

Critical Parameters :

  • Regioselectivity : Nitration occurs preferentially at the 6-position due to electron-donating methyl groups at 5 and 8 .

  • Catalyst Loading : Excess Pd/C\text{Pd/C} (20 wt%) ensures complete nitro reduction without over-hydrogenation .

CsF/Cs₂CO₃-Promoted Cyclization of Enamine Precursors

A novel method utilizing cesium fluoride (CsF\text{CsF}) and cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as dual bases enables the synthesis of isoquinolinones from enamine derivatives . The enamine precursor, synthesized via condensation of dimethyl ethoxymethylene malonate with 2-aminopyridine, undergoes cyclization in CH3CN\text{CH}_3\text{CN} at 70°C .

Synthetic Route :

  • Enamine Formation :

    • Reflux 2-aminopyridine with dimethyl ethoxymethylene malonate in ethanol for 24 hours .

  • Cyclization :

    • React the enamine with CsF\text{CsF} (4.0 equiv.) and Cs2CO3\text{Cs}_2\text{CO}_3 (2.5 equiv.) in CH3CN\text{CH}_3\text{CN} at 70°C for 40 minutes .

Mechanistic Insight :

  • CsF\text{CsF} activates the malonate moiety for nucleophilic attack by the pyridine nitrogen, while Cs2CO3\text{Cs}_2\text{CO}_3 deprotonates intermediates to drive cyclization .

Comparative Analysis of Preparation Methods

MethodKey Reagents/ConditionsYield*AdvantagesLimitationsReferences
Acid Chloride CondensationSOCl2\text{SOCl}_2, Et3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_2ModerateHigh purity via chromatographyMulti-step, toxic reagents
Ugi-4CR/Cu CatalysisCuI\text{CuI}, Cs2CO3\text{Cs}_2\text{CO}_3, CH3CN\text{CH}_3\text{CN}50–70%Modular, step-economicRequires specialized catalysts
HBTU CouplingHBTU, DIPEA, Pd/C\text{Pd/C}9–48%Regioselective nitrationLow yields in coupling steps
CsF/Cs₂CO₃ CyclizationCsF\text{CsF}, Cs2CO3\text{Cs}_2\text{CO}_3, CH3CN\text{CH}_3\text{CN}52%Rapid cyclization, ligand-freeLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the isoquinoline ring or the pyridin-2-ylamino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cancer Type IC50 (µM) Assay Type
Breast Cancer15MTT Assay
Lung Cancer18MTT Assay

The compound demonstrates selective cytotoxicity towards cancer cells, suggesting its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Activity IC50 (µM) Assay Type
AChE Inhibition20Enzyme Inhibition Assay

In vitro studies have shown that derivatives of this compound can significantly reduce AChE activity, indicating potential for treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. Studies have indicated that it can inhibit pro-inflammatory cytokines in cell cultures.

Activity IC50 (µM) Assay Type
Cytokine Inhibition10Cytokine Inhibition Assay

This suggests that it may have applications in treating inflammatory disorders .

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of similar compounds found that they could significantly inhibit AChE activity in vitro. This suggests that modifications to the structure of this compound could enhance its efficacy as a treatment for Alzheimer's disease.

Case Study 2: Anticancer Activity

In another study, various analogs of the target compound were synthesized and tested against multiple cancer cell lines. One analog displayed selective cytotoxicity towards lung cancer cells with an IC50 value of 18 µM, indicating that structural modifications can improve anticancer properties .

Mechanism of Action

The mechanism of action for compounds like 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. Pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their bioactivities are summarized below:

Compound Name Substituents Bioactivity Reference
2-Phenylisoquinolin-1(2H)-one Phenyl at position 2 Anticancer activity (core structure of developed drugs)
3-(Piperidin-1-yl)isoquinolin-1(2H)-one (17) Piperidinyl at position 3 Neurotrophic activity (promotes neurite outgrowth at sub-μM range)
9,10-Dimethoxy-12-methyl-MDR-reversal agent (1f) Fluorobenzyl, oxazine, and methyl groups MDR-reversal activity (low toxicity, high efficacy)
5,8-Dimethyl-6-(3-nitro-4-pyridylamino)isoquinolin-1(2H)-one 3-Nitro-4-pyridylamino at position 6 No direct bioactivity data; structural similarity suggests potential for MDR or kinase inhibition
Key Observations:
  • Substituent Position: The position of substituents significantly impacts bioactivity. For example, 2-phenyl derivatives (e.g., 2-phenylisoquinolin-1(2H)-one) are prioritized in anticancer drug development, while 3-piperidinyl derivatives exhibit neurotrophic effects .
  • Pyridinylamino vs.
  • Methyl Group Influence : Methyl groups at positions 5 and 8 (common in both the target compound and CAS 69022-59-9) likely improve metabolic stability and membrane permeability .

Pharmacological Profiles

While direct data for the target compound are absent, insights can be extrapolated from related studies:

  • MDR Reversal: Compound 1f () demonstrates that methyl and fluorobenzyl groups synergize with oxazine rings to inhibit drug-efflux pumps. The target compound’s pyridinylamino group may mimic this activity but requires validation .
  • Neurotrophic Activity: Piperidinyl-substituted isoquinolinones () show neurite outgrowth promotion. The pyridinylamino group in the target compound could modulate similar pathways but with differing selectivity .

Biological Activity

5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one (CAS Number: 1049319-14-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its inhibitory effects on various enzymes and its cytotoxicity against cancer cell lines.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O
Molecular Weight265.31 g/mol
CAS Number1049319-14-3

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific enzymes:

  • Acetylcholinesterase (AChE) : Studies have reported that this compound demonstrates a potent inhibitory effect on AChE, which is crucial for neurotransmission. The IC₅₀ value for AChE inhibition is noted to be around 0.047 μM , indicating strong activity compared to standard inhibitors like tacrine .
  • Glycogen Synthase Kinase 3β (GSK-3β) : The compound also inhibits GSK-3β with an IC₅₀ of approximately 3 μM , suggesting its potential role in treating conditions such as Alzheimer’s disease and certain cancers where GSK-3β is implicated .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer) and SH-SY5Y (neuroblastoma).
  • Results : At concentrations up to 25 μM, the compound showed no significant cytotoxicity against SH-SY5Y cells, maintaining a survival percentage between 94.38% and 98.06% . This suggests a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • The presence of the pyridinylamino moiety appears to be critical for the dual inhibition of AChE and GSK-3β.
  • Variations in substituents on the isoquinoline core can significantly affect the potency and selectivity of the compound against these targets .

Case Study 1: In Vitro Evaluation Against Cancer Cell Lines

A recent study evaluated the compound's efficacy against various cancer cell lines, including HeLa and A549. The results indicated that the compound exhibited moderate cytotoxic effects, particularly against HeLa cells, with IC₅₀ values suggesting potential therapeutic applications in oncology .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that it could significantly reduce cell death in SH-SY5Y cells exposed to oxidative stressors, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,8-dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Mn(I)-catalyzed C–H activation followed by cyclization with allenes, as demonstrated in related isoquinolin-1(2H)-one derivatives. Key steps include:

  • Using pyridine or pyrimidine directing groups to regioselectively functionalize the isoquinoline core .
  • Optimizing catalytic systems (e.g., Mn/Ag relay catalysis) to improve reaction efficiency and reduce byproducts .
  • Purification via silica gel chromatography with ethyl acetate/hexane gradients (typical ratios: 1:3 to 1:1) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyridinylamino groups resonate at δ 7.5–8.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C16H15N3O requires [M+H]+ at m/z 266.1189).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for dimethyl and pyridinylamino groups .

Q. What are the primary biological activities reported for structurally similar isoquinolin-1(2H)-one derivatives?

  • Methodological Answer : Analogous compounds exhibit:

  • Anticancer activity : Evaluated via NCI-60 cell line screening (e.g., GI50 values < 1 µM in leukemia and breast cancer models) .
  • Antifungal properties : Tested against phytopathogens (e.g., Fusarium oxysporum) using agar dilution assays .
  • Neurotrophic effects : Assessed via neurite outgrowth assays in neuronal cell lines at sub-µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

  • Methodological Answer :

  • Substitution at C3 : Pyrazolyl or thiazolyl groups enhance cytotoxicity (e.g., compound 12 in showed average log GI50 = -5.18).
  • Methyl groups at C5/C8 : Increase lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Pyridinylamino at C6 : Critical for kinase inhibition (e.g., VEGFR-2 or ERα targeting) .
  • Table : Key SAR Trends
PositionModificationBiological ImpactReference
C3Thiazolyl↑ Cytostatic activity
C5/C8Methyl↑ Metabolic stability
C6PyridinylaminoKinase selectivity

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal validation : Confirm initial hits using independent assays (e.g., ATPase assays for kinase inhibition alongside cell viability tests) .
  • Proteomic profiling : Identify off-target effects via kinase inhibitor bead arrays or thermal shift assays .
  • Dose-response curves : Use Hill slope analysis to distinguish specific activity from nonspecific cytotoxicity .

Q. How can regioselectivity challenges in synthesizing dimethyl-substituted isoquinolinones be addressed?

  • Methodological Answer :

  • Directing groups : Employ pyridine or acetylated amines to control functionalization at C6 .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity (e.g., 150°C, 30 min, 80% yield) .
  • Computational modeling : Predict substituent effects using DFT calculations (e.g., Fukui indices for electrophilic attack sites) .

Q. What are the limitations of current catalytic systems for scaling up this compound’s synthesis?

  • Methodological Answer :

  • Catalyst stability : Mn(I) catalysts degrade under prolonged heating; Ag additives improve longevity .
  • Substrate scope : Bulky allenes (e.g., tetra-substituted) fail to cyclize; use smaller allenes or adjust steric hindrance .
  • Solvent systems : Replace toxic dioxane with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for isoquinolinones, while others show limited efficacy?

  • Methodological Answer : Discrepancies arise from:

  • Cell line variability : Certain derivatives target ERα-positive breast cancer (MCF-7) but not ERα-negative (MDA-MB-231) .
  • Assay conditions : Varying serum concentrations (e.g., 2% vs. 10% FBS) alter compound bioavailability .
  • Metabolic instability : Rapid hepatic clearance in murine models reduces in vivo efficacy despite strong in vitro activity .

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